molecular formula C23H22N4O3S B2847469 3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE CAS No. 1111316-55-2

3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE

Cat. No.: B2847469
CAS No.: 1111316-55-2
M. Wt: 434.51
InChI Key: HZWLZLFVEYNMIJ-UHFFFAOYSA-N
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Description

3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a 2,4-dimethoxyphenyl group and an oxadiazole moiety

Scientific Research Applications

3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final step involves the formation of the pyridazine ring and the attachment of the ethylphenyl group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole or pyridazine rings are targeted.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and pyridazine rings can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives and oxadiazole-containing molecules. Compared to these, 3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Similar compounds include:

  • 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole
  • 6-(4-Ethylphenyl)pyridazine
  • Other pyridazine-oxadiazole hybrids

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-15-5-7-16(8-6-15)19-11-12-22(26-25-19)31-14-21-24-23(27-30-21)18-10-9-17(28-2)13-20(18)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWLZLFVEYNMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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